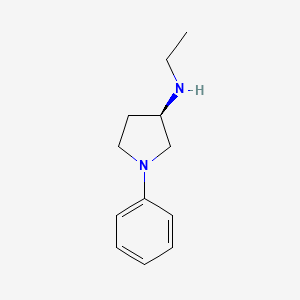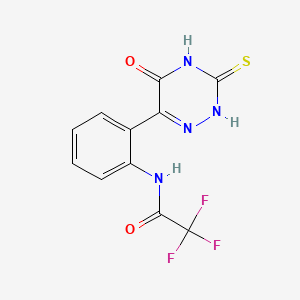
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral amine compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.
Ethylation: The nitrogen atom of the pyrrolidine ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Industrial Production Methods
In industrial settings, the production of ®-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: Catalysts such as palladium or nickel may be used to facilitate the ethylation and phenylation reactions, enhancing reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl lithium, phenyl magnesium bromide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
®-N-Ethyl-1-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-phenylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-1-phenylpyrrolidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethyl-1-(4-methylphenyl)pyrrolidin-3-amine: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
®-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both ethyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
30820-35-0 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |
Clave InChI |
SUKLAXLXOKENAK-LLVKDONJSA-N |
SMILES isomérico |
CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |
SMILES canónico |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)

